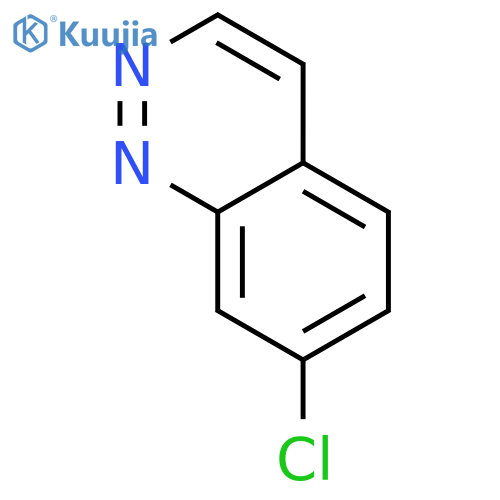

Cas no 17404-92-1 (7-chlorocinnoline)

7-chlorocinnoline 化学的及び物理的性質

名前と識別子

-

- 7-chloro-Cinnoline

- 7-chlorocinnoline

- DTXSID901316350

- CS-0448279

- 17404-92-1

-

- インチ: InChI=1S/C8H5ClN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H

- InChIKey: ZPXKWALFVZICHA-UHFFFAOYSA-N

- SMILES: ClC1=CC2=NN=CC=C2C=C1

計算された属性

- 精确分子量: 164.0141259g/mol

- 同位素质量: 164.0141259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 140

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.6

- トポロジー分子極性表面積: 25.8Ų

7-chlorocinnoline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-500MG |

7-chlorocinnoline |

17404-92-1 | 95% | 500MG |

¥ 2,864.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-1G |

7-chlorocinnoline |

17404-92-1 | 95% | 1g |

¥ 4,290.00 | 2023-04-14 | |

| Chemenu | CM510815-1g |

7-Chlorocinnoline |

17404-92-1 | 95% | 1g |

$*** | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-100MG |

7-chlorocinnoline |

17404-92-1 | 95% | 100MG |

¥ 1,075.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-5g |

7-chlorocinnoline |

17404-92-1 | 95% | 5g |

¥11957.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-5.0g |

7-chlorocinnoline |

17404-92-1 | 95% | 5.0g |

¥11957.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-500.0mg |

7-chlorocinnoline |

17404-92-1 | 95% | 500.0mg |

¥2862.0000 | 2024-07-24 | |

| Ambeed | A336001-250mg |

7-Chlorocinnoline |

17404-92-1 | 95+% | 250mg |

$389.0 | 2025-03-16 | |

| Ambeed | A336001-1g |

7-Chlorocinnoline |

17404-92-1 | 95+% | 1g |

$972.0 | 2025-03-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2871-10G |

7-chlorocinnoline |

17404-92-1 | 95% | 10g |

¥ 21,450.00 | 2023-04-14 |

7-chlorocinnoline 関連文献

-

1. 811. Cinnolines. Part XXXV. Studies of the chloro- and hydroxy-cinnolinesA. R. Osborn,K. Schofield J. Chem. Soc. 1956 4207

-

2. Cinnolines and other heterocyclic types in relation to the chemotherapy of trypanosomiasis. Part X. The quaternisation of 4-aminocinnolinesC. M. Atkinson,A. Taylor J. Chem. Soc. 1955 4236

-

3. 552. A new cinnoline synthesis. Part I. Cyclisation of mesoxalyl chloride phenylhydrazones to give substituted 4-hydroxycinnoline-3-carboxylic acidsH. J. Barber,K. Washbourn,W. R. Wragg,E. Lunt J. Chem. Soc. 1961 2828

-

4. 440. Cinnolines. Part XXVII. The preparation and nitration of cinnolineJ. S. Morley J. Chem. Soc. 1951 1971

7-chlorocinnolineに関する追加情報

7-Chloro-Cinnoline (CAS No. 17404-92-1): Properties, Applications, and Market Insights

7-Chloro-Cinnoline (CAS No. 17404-92-1) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated cinnoline derivative features a unique molecular structure, combining a benzene ring fused with a pyridazine ring, with a chlorine atom at the 7-position. Its distinct chemical properties make it valuable for various applications, particularly in drug discovery and material science.

The growing interest in 7-Chloro-Cinnoline stems from its potential as a building block in medicinal chemistry. Researchers are exploring its use in developing novel kinase inhibitors and antimicrobial agents, especially in light of increasing antibiotic resistance—a major global health concern. The compound's molecular framework allows for diverse modifications, making it attractive for creating targeted therapies.

From a chemical perspective, 7-Chloro-Cinnoline exhibits interesting properties. The chlorine substitution at the 7-position significantly influences the compound's electronic characteristics and reactivity. This modification enhances the molecule's ability to participate in various coupling reactions, which is crucial for creating more complex structures in pharmaceutical synthesis.

In material science, cinnoline derivatives like 7-Chloro-Cinnoline are being investigated for their potential in organic electronics. Their conjugated π-system and ability to form stable complexes with metals make them candidates for organic light-emitting diodes (OLEDs) and other electronic applications. This aligns with current industry trends toward sustainable and flexible electronic materials.

The synthesis of 7-Chloro-Cinnoline typically involves cyclization reactions of appropriately substituted precursors. Recent advancements in green chemistry have led to more efficient synthetic routes with higher yields and reduced environmental impact—a response to the growing demand for sustainable chemical processes in the industry.

Analytical characterization of 7-Chloro-Cinnoline employs standard techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structure, which is critical for research applications. The availability of high-purity 7-Chloro-Cinnoline has increased in recent years, supporting its expanded use in various fields.

In the pharmaceutical sector, 7-Chloro-Cinnoline derivatives are being explored for their potential biological activities. Preliminary studies suggest some analogs may exhibit promising anti-inflammatory properties or anticancer activity, though extensive clinical testing would be required to validate these effects. This research direction addresses the persistent need for new therapeutic options in healthcare.

The global market for cinnoline derivatives including 7-Chloro-Cinnoline has shown steady growth, driven by increasing R&D investments in pharmaceutical and agrochemical industries. Asia-Pacific regions, particularly China and India, have emerged as significant producers and consumers of these specialty chemicals, reflecting broader trends in the chemical industry's geographical shift.

Quality control standards for 7-Chloro-Cinnoline have become more stringent as its applications expand. Manufacturers now typically provide comprehensive analytical data and certificates of analysis, responding to the pharmaceutical industry's exacting requirements. This trend toward higher quality standards benefits researchers who rely on consistent material properties.

Storage and handling of 7-Chloro-Cinnoline require standard laboratory precautions. The compound is typically stable under recommended storage conditions, though like many organic compounds, it should be protected from prolonged exposure to light and moisture to maintain its integrity over time.

Future research directions for 7-Chloro-Cinnoline may include exploring its potential in catalysis or as a ligand in coordination chemistry. The compound's versatility suggests it could find applications in emerging fields such as metal-organic frameworks (MOFs) or as a component in advanced materials with tailored properties.

Environmental considerations for 7-Chloro-Cinnoline production and use are becoming increasingly important. The chemical industry's focus on green chemistry principles is driving the development of more sustainable synthetic routes and waste management strategies for such specialty compounds.

Academic interest in cinnoline chemistry has remained strong, with numerous publications exploring the properties and applications of 7-Chloro-Cinnoline and related compounds. This sustained research activity ensures continued innovation in the field and potential new applications for this interesting heterocyclic system.

For researchers working with 7-Chloro-Cinnoline, access to reliable suppliers and comprehensive technical data is essential. The availability of detailed safety information, spectral data, and synthetic protocols facilitates its use in various experimental settings and supports reproducible research outcomes.

In conclusion, 7-Chloro-Cinnoline (CAS No. 17404-92-1) represents an important building block in modern chemical research. Its unique structural features and versatile reactivity profile continue to make it valuable across multiple disciplines, from medicinal chemistry to materials science. As research progresses, new applications for this compound are likely to emerge, further solidifying its position as a significant chemical entity in scientific and industrial contexts.

17404-92-1 (7-chlorocinnoline) Related Products

- 2228476-10-4(3-(4-ethynylphenyl)-3-hydroxypropanoic acid)

- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)

- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)

- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)

- 1363405-97-3(2-CYCLOHEXYL-2-(2-(P-TOLYL)-2,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOL-3-YL)ETHANOL)

- 1245915-35-8(Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate)

- 2206608-25-3([(2S)-tetrahydropyran-2-yl]methanamine;hydrochloride)

- 1259285-56-7(N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 890-98-2(Benzyl DL-Mandelate)

- 330574-84-0(3-(2-FURYL)-2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPROPANAL)